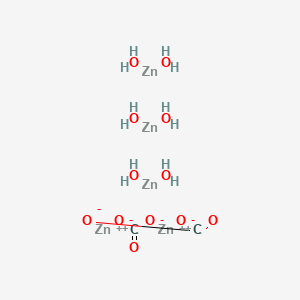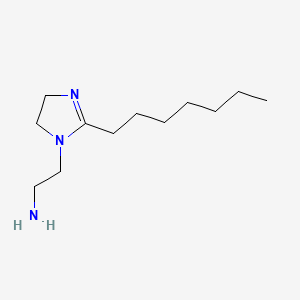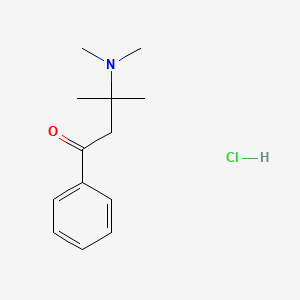
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves several steps. One common method includes the condensation of formaldehyde with isobutyraldehyde to produce hydroxypivalaldehyde. This intermediate is then converted into its cyanohydrin, followed by acidic hydrolysis and lactonization using gaseous hydrogen chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of specific catalysts and reagents ensures the efficient and high-yield production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties, and in industry, it is utilized in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride include (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(4-biphenylyl)propiophenone and (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(2-naphthyl)propiophenone .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties. These differences make it suitable for specific applications that other compounds may not be able to achieve.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Propiedades
Número CAS |
24206-69-7 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
Clave InChI |
BDWBXAYAZSRVBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


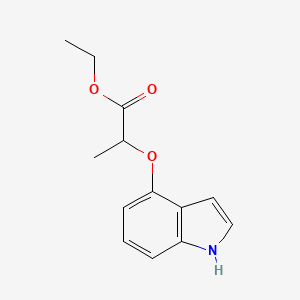
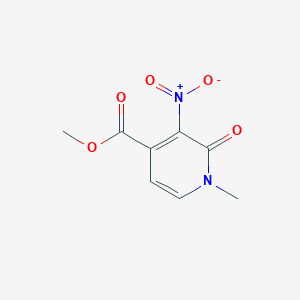

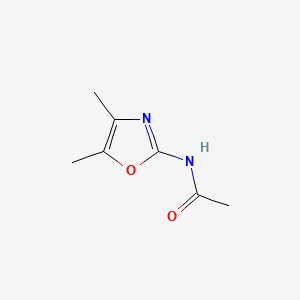


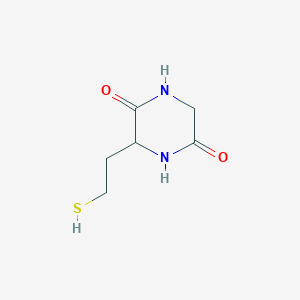
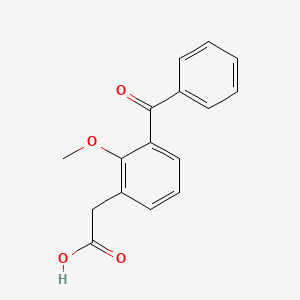

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)


